molecular formula C10H5BrCl2N2O B15334942 5-Bromo-4-(3,4-dichlorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3,4-dichlorophenyl)imidazole-2-carbaldehyde

Katalognummer: B15334942
Molekulargewicht: 319.97 g/mol
InChI-Schlüssel: WGLRTEMHTNCSCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as MFCD33022679 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022679 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of MFCD33022679 is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Industrial production also incorporates advanced techniques for monitoring and controlling the reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD33022679 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving MFCD33022679 typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of MFCD33022679 depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

MFCD33022679 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD33022679 is investigated for its potential therapeutic effects, including its ability to modulate specific biological targets. In industry, the compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of MFCD33022679 involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.

Vergleich Mit ähnlichen Verbindungen

MFCD33022679 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds may include those with related functional groups or structural motifs, but MFCD33022679 stands out for its particular reactivity and applications. Some similar compounds include those used in similar research and industrial contexts, but each has distinct characteristics that make them suitable for different purposes.

Eigenschaften

Molekularformel

C10H5BrCl2N2O

Molekulargewicht

319.97 g/mol

IUPAC-Name

5-bromo-4-(3,4-dichlorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrCl2N2O/c11-10-9(14-8(4-16)15-10)5-1-2-6(12)7(13)3-5/h1-4H,(H,14,15)

InChI-Schlüssel

WGLRTEMHTNCSCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=C(NC(=N2)C=O)Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.